3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine
Description
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Properties
IUPAC Name |
3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKABRBRBWCDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities, make it a valuable scaffold in the design of novel therapeutic agents.[1][2] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide provides a detailed technical overview of a specific derivative, 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine, focusing on its chemical structure, properties, and a validated synthesis protocol. The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, making this compound of particular interest for drug discovery programs.
Chemical Structure and Properties
The structural framework of this compound is characterized by a central 1,2,4-oxadiazole ring. A 3-fluorophenyl group is attached at the C3 position, and an amine group is substituted at the C5 position.
Figure 1: Chemical structure of this compound.
Physicochemical and Predicted Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₆FN₃O | - |
| Molecular Weight | 179.15 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |
| Melting Point | Not available. Expected to be significantly above room temperature. | Comparison with analogous structures. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | General solubility of heterocyclic compounds. |
| pKa | The amino group is expected to be basic. | Presence of the primary amine. |
| LogP | Prediction tools suggest a value in the range of 1.5-2.5. | Computational prediction. |
Synthesis Protocol
The synthesis of this compound can be reliably achieved through a two-step process starting from 3-fluorobenzonitrile. The key intermediate is 3-fluorobenzamidoxime, which then undergoes cyclization with a cyanogen source. A common and effective method for the second step involves the use of cyanogen bromide.[3]
Figure 2: Synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluorobenzamidoxime
Principle: The nitrile group of 3-fluorobenzonitrile is reacted with hydroxylamine in the presence of a base to form the corresponding amidoxime. The base is necessary to neutralize the hydrochloric acid salt of hydroxylamine, liberating the free hydroxylamine for the reaction.
Materials:
-
3-Fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium bicarbonate (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-fluorobenzamidoxime, which can be purified by recrystallization if necessary.
Step 2: Synthesis of this compound
Principle: The 3-fluorobenzamidoxime intermediate undergoes a cyclization reaction with cyanogen bromide. The amidoxime acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.
Materials:
-
3-Fluorobenzamidoxime
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH) or another suitable polar solvent
-
Sodium bicarbonate (NaHCO₃) or another suitable base
Procedure:
-
Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolve 3-fluorobenzamidoxime (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0-1.2 equivalents) in methanol to the cooled solution.
-
After the addition is complete, add sodium bicarbonate (1.2-1.5 equivalents) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Structural Characterization
The structure of the synthesized compound can be confirmed using standard analytical techniques. The expected spectral data are as follows:
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group and the protons of the amine group. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine protons will likely appear as a broad singlet.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the two carbons of the oxadiazole ring and the carbons of the fluorophenyl ring. The carbon atoms of the phenyl ring will show splitting due to coupling with the fluorine atom.
Predicted Mass Spectrometry
Mass spectrometry should confirm the molecular weight of the compound. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.06.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.
-
N-H bending: A band around 1650-1580 cm⁻¹.
-
C=N stretching: A sharp absorption in the region of 1650-1550 cm⁻¹ from the oxadiazole ring.
-
C-F stretching: A strong absorption in the range of 1250-1000 cm⁻¹.
Potential Applications in Drug Discovery
Derivatives of 1,2,4-oxadiazole are of significant interest in drug discovery due to their diverse biological activities. While specific bioactivity data for this compound is not extensively published, based on the activities of related compounds, it can be considered a promising candidate for screening in several therapeutic areas:
-
Anti-inflammatory Agents: Many 5-amino-1,2,4-oxadiazole derivatives have shown significant in vivo anti-inflammatory activity.[3]
-
Anticancer Agents: The 1,2,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer properties.[5]
-
Antimicrobial Agents: The structural features of this compound make it a candidate for evaluation against various bacterial and fungal strains.[4]
The presence of the 3-fluorophenyl group may enhance the metabolic stability and cell permeability of the molecule, potentially leading to improved pharmacokinetic properties.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a detailed, plausible synthesis protocol. The synthetic route, proceeding through the key intermediate 3-fluorobenzamidoxime, is robust and based on well-established chemical transformations. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel 1,2,4-oxadiazole derivatives for therapeutic applications. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological potential.
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The Ascendant Therapeutic Potential of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry. Its unique bioisosteric properties, acting as a stable and versatile scaffold, have led to its incorporation into a wide array of therapeutic agents. The strategic placement of substituents on the 1,2,4-oxadiazole core allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone in the design of novel drug candidates. This guide delves into the burgeoning field of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine derivatives, a class of compounds poised at the forefront of innovative therapeutic development. The presence of a 3-fluorophenyl group at the 3-position and an amine moiety at the 5-position imparts distinct electronic and structural features that are increasingly being exploited to target a range of biological pathways with high specificity and potency.
I. Synthetic Strategies: Crafting the this compound Core
The synthesis of the this compound scaffold is a critical first step in the exploration of its biological activities. A robust and versatile synthetic route is paramount for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. A common and effective method involves a multi-step synthesis commencing from readily available starting materials.
A. General Synthetic Protocol
A prevalent method for the synthesis of 5-amino-1,2,4-oxadiazoles involves the reaction of an amidoxime with a cyanogen halide or a related electrophile, or through the cyclization of intermediate compounds. For the specific synthesis of this compound, a plausible and efficient pathway is outlined below. This protocol is a self-validating system, with each step yielding a characterizable intermediate, ensuring the integrity of the final product.
Step 1: Synthesis of 3-Fluorobenzamidoxime
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluorobenzamidoxime.
Step 2: Cyclization to form this compound
-
Dissolve 3-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Add cyanamide (1.2 eq) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to the solution.
-
Heat the reaction mixture to 80-100 °C for 8-12 hours, again monitoring by TLC.
-
After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
II. Diverse Biological Activities: A Triumvirate of Therapeutic Promise
Derivatives of the this compound scaffold are emerging as potent modulators of key biological targets implicated in a range of pathologies. The strategic incorporation of the 3-fluorophenyl moiety can enhance binding affinity and metabolic stability, while the 5-amine group provides a crucial handle for further derivatization to explore and optimize interactions with biological targets. Based on extensive research into structurally related compounds, the primary therapeutic avenues for this class of molecules are in oncology, anti-inflammatory applications, and neuroprotection.
A. Anticancer Activity: Targeting Cellular Proliferation
A significant body of evidence points to the potent antiproliferative properties of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines.[1][2] These structurally analogous compounds have demonstrated significant activity against a variety of cancer cell lines, suggesting a similar potential for this compound derivatives.
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms through which oxadiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[3][4][5] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[6] The 3-fluorophenyl group in the target scaffold is hypothesized to enhance this interaction through favorable hydrophobic and electronic interactions within the binding pocket.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Inhibition of the p38 MAPK signaling pathway by the candidate compounds.
C. Neuroprotective Effects: Combating Neurodegeneration
The neuroprotective potential of oxadiazole derivatives is an area of growing interest. Various substituted oxadiazoles have demonstrated protective effects in models of neurodegenerative diseases. [7][8][9][10][11]The mechanisms underlying these effects are often multifactorial, involving antioxidant properties, modulation of neurotransmitter systems, and inhibition of enzymes implicated in neurodegeneration. The 3-(3-fluorophenyl) substituent can enhance blood-brain barrier permeability, a critical attribute for centrally acting drugs.
Potential Mechanisms of Neuroprotection
-
Antioxidant Activity: The oxadiazole ring system may contribute to the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature in neurodegenerative disorders.
-
Enzyme Inhibition: Derivatives could be designed to inhibit enzymes such as monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE), which are established targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.
-
Modulation of Signaling Pathways: Similar to their anti-inflammatory effects, these compounds may modulate neuroinflammatory pathways in the central nervous system, which are increasingly recognized as major contributors to neuronal damage.
III. Future Directions and Conclusion
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Introduction: The Strategic Importance of the 1,2,4-Oxadiazol-5-Amine Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Aryl-1,2,4-Oxadiazol-5-Amines
The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of heteroatoms allow it to act as a bioisostere for amide and ester functional groups, often conferring improved metabolic stability and pharmacokinetic properties to parent molecules. Among its derivatives, the 3-aryl-1,2,4-oxadiazol-5-amine substructure is a particularly valuable pharmacophore, providing a unique combination of hydrogen bonding capabilities, aromatic interactions, and a stable heterocyclic core.
This guide provides a comprehensive review of the core synthetic strategies for constructing this valuable scaffold, focusing on the underlying chemical principles, field-proven methodologies, and the causality behind experimental choices. It is intended for researchers and scientists in organic synthesis and drug discovery who require a practical, in-depth understanding of how to access this important class of compounds.
Core Synthetic Strategy: Cyclization via Aryl Amidoxime Intermediates
The most direct and versatile approach to the 3-aryl-1,2,4-oxadiazol-5-amine core begins with an aryl amidoxime. The aryl amidoxime (also known as an N'-hydroxybenzamidine) provides the foundational "Aryl-C-N" segment (which will become C3 and N4 of the ring), while the 5-amino-carbon is introduced by a suitable one-carbon electrophile capable of reacting with both the hydroxyl and amino groups of the amidoxime.
This overarching strategy can be visualized as follows:
Caption: High-level workflow for 3-aryl-1,2,4-oxadiazol-5-amine synthesis.
Methodology 1: The Carbodiimide Route - A Modern, Convenient Approach
The reaction of aryl amidoximes with carbodiimides represents a highly efficient and straightforward method for the synthesis of 5-amino-substituted 1,2,4-oxadiazoles. This approach is often preferred due to the commercial availability of a wide range of carbodiimides, milder reaction conditions, and operational simplicity.
Mechanistic Rationale & Causality
The reaction is initiated by the nucleophilic attack of the amidoxime's hydroxyl group onto the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea-type intermediate. This intermediate is not isolated; instead, it undergoes a rapid intramolecular cyclization. The amidoxime's amino group attacks the newly formed imine-like carbon, closing the five-membered ring. Subsequent elimination of a urea byproduct drives the reaction to completion and results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.
The choice of solvent is critical and depends on the reactivity of the carbodiimide. For aliphatic carbodiimides like diisopropylcarbodiimide (DIC), non-polar solvents such as toluene are effective. For less reactive aromatic carbodiimides, a polar aprotic solvent like DMF may be required to facilitate the initial adduct formation.
Caption: Reaction pathway for the synthesis via the carbodiimide route.
Representative Data
The following table summarizes representative yields for the synthesis of various 3-aryl-5-(substituted-amino)-1,2,4-oxadiazoles using the carbodiimide method.
| 3-Aryl Substituent | Carbodiimide Reagent | Solvent | Yield (%) | Reference |
| Phenyl | Diisopropylcarbodiimide (DIC) | Toluene | High | |
| 4-Chlorophenyl | Dicyclohexylcarbodiimide (DCC) | Toluene | Good | |
| 4-Methoxyphenyl | Diisopropylcarbodiimide (DIC) | Toluene | High | |
| Phenyl | Diphenylcarbodiimide | DMF | Moderate |
Methodology 2: The Cyanogen Bromide Route - The Classical Approach
The use of cyanogen bromide (CNBr) is a more traditional method for constructing the 5-amino-1,2,4-oxadiazole ring. While effective, this method requires careful handling due to the high toxicity of CNBr.
Mechanistic Rationale & Causality
In this reaction, the aryl amidoxime acts as a dinucleophile. The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or potassium carbonate. The base deprotonates the hydroxyl group of the amidoxime, increasing its nucleophilicity. The resulting alkoxide attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the newly formed cyano group carbon. A final dehydration step yields the aromatic 1,2,4-oxadiazole ring. The base is crucial not only for activating the nucleophile but also for neutralizing the HBr generated during the reaction, preventing the protonation and deactivation of the starting amidoxime.
Detailed Experimental Protocols
Below are field-proven, step-by-step protocols for the key transformations.
Protocol 1: Synthesis of a Representative Aryl Amidoxime (N'-hydroxy-4-chlorobenzamidine)
-
Reagent Setup: To a solution of 4-chlorobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure N'-hydroxy-4-chlorobenzamidine.
Protocol 2: Synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine via the Carbodiimide Route
-
Reagent Setup: Dissolve N'-hydroxy-4-chlorobenzamidine (1 eq.) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition: Add diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, monitoring by TLC. A white precipitate of diisopropylurea will form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature and filter off the urea byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine.
Summary and Outlook
The synthesis of 3-aryl-1,2,4-oxadiazol-5-amines is most reliably achieved through the cyclization of aryl amidoximes. The choice of methodology depends on the desired operational simplicity, safety considerations, and the availability of reagents.
| Method | Key Reagent | Advantages | Disadvantages |
| Carbodiimide Route | DIC, DCC, etc. | High yields, mild conditions, operational simplicity, readily available reagents. | Urea byproduct can sometimes complicate purification. |
| Cyanogen Bromide Route | CNBr | Classical, well-established method. | Highly toxic reagent requiring special handling, potentially harsher conditions. |
The carbodiimide route is clearly the superior choice for modern laboratory synthesis due to its convenience and safety profile. Future research in this area may focus on developing catalytic or flow-chemistry-based approaches to further improve the efficiency and environmental footprint of these important transformations.
References
-
Patel, D. & Patel, P. (Year not specified). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-45. Available at: [Link]
-
(2025). ChemInform Abstract: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
(2025). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ResearchGate. Available at: [Link]
-
(2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Rajshree Patel College of Pharmacy. Available at: [Link]
-
Dürüst, Y., Yıldırım, M., & Aycan, A. (2008). An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles. Journal of Chemical Research, 2008(4), 235–239. Available at: [Link]
-
(2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
(Year not specified). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Publishing. Available at: [Link]
-
Srivastava, R. M., & Seabra, G. M. (Year not specified). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. SciELO. Available at: [Link]
-
(Year not specified). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Available at: [Link]
-
(Year not specified). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. PMC. Available at: [Link]
-
Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
(2025). ChemInform Abstract: A Convenient Synthesis of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives via Reactions of Amidoximes with Carbodiimides. ResearchGate. Available at: [Link]
-
(Year not specified). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Publishing. Available at: [Link]
-
(2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PMC. Available at: [Link]
-
Hageman, H. A. (Year not specified). The von Braun Cyanogen Bromide Reaction. Organic Reactions. Available at: [Link]
-
(Year not specified). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Available at: [Link]
-
(Year not specified). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Publishing. Available at: [Link]
-
Somani, R. R. et al. (2009). Der Pharma Chemica, 1(1), 130-140. Available at: [Link]
-
(Year not specified). Cyanogen bromide. Organic Syntheses Procedure. Available at: [Link]
-
Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28, 2675-2679. Available at: [Link]
-
Chu, R. C., & Yasunobu, K. T. (1964). THE REACTION OF CYANOGEN BROMIDE AND N-BROMOSUCCINAMIDE WITH SOME CYTOCHROMES C. Biochimica et Biophysica Acta, 89, 148-9. Available at: [Link]
-
(Year not specified). N-Cyanation of Secondary Amines using Trichloroacetonitrile. ORCA – Online Research @ Cardiff. Available at: [Link]
Technical Deep Dive: Hydrogen Bonding & Physicochemical Profile of the 5-Amino-1,2,4-Oxadiazole Motif
The following technical guide provides an in-depth analysis of the hydrogen bonding capacity and physicochemical profile of the 5-amino-1,2,4-oxadiazole motif.
Executive Summary
The 5-amino-1,2,4-oxadiazole motif represents a critical "non-classical" bioisostere in modern medicinal chemistry.[1] Unlike the labile amide or ester bonds it often replaces, this heterocyclic scaffold offers enhanced metabolic stability against hydrolytic enzymes while retaining the essential vector geometry required for receptor binding.[1] Its utility is defined by a unique hydrogen bonding profile: it presents a planar, electron-deficient aromatic core capable of specific donor-acceptor interactions that mimic the peptide bond (
Structural & Electronic Architecture
Ring Numbering and Geometry
The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system.[1][2] In the 5-amino derivative, the numbering typically starts at the oxygen atom (position 1) and proceeds towards the nitrogen atoms to minimize locants.[1]
-
Position 1: Oxygen (Ether-like, poor acceptor)
-
Position 2: Nitrogen (Pyridine-like, H-bond acceptor)
-
Position 3: Carbon (Substituent attachment point)
-
Position 4: Nitrogen (Pyridine-like, H-bond acceptor)
-
Position 5: Carbon (Bearing the exocyclic amine)
The molecule is planar, with the exocyclic amino group (
Tautomeric Equilibrium
A critical consideration for docking studies and solubility prediction is the tautomeric state.[1] The 5-amino-1,2,4-oxadiazole can theoretically exist in the amino form or the imino form.[1]
-
Amino Form: The exocyclic nitrogen is
hybridized (with partial character) and bears two hydrogens.[1] The ring retains full aromatic sextet character.[1] -
Imino Form: A hydrogen transfers to a ring nitrogen (typically N4), creating an exocyclic double bond (
). This disrupts the aromaticity of the oxadiazole ring.[1]
Thermodynamic Preference: Experimental data (X-ray crystallography) and DFT calculations confirm that the amino form is dominant in both solid state and solution.[1] The resonance stabilization energy of the aromatic ring outweighs the polarization benefits of the imino form.[1] However, protic solvents can transiently stabilize the imino species via solute-solvent H-bonding networks.[1]
Figure 1: Tautomeric equilibrium favoring the aromatic amino form.
Hydrogen Bonding Capacity[1][3]
The 5-amino-1,2,4-oxadiazole acts as a bifunctional H-bond module , capable of accepting protons through its ring nitrogens and donating protons via the exocyclic amine.[1]
Quantitative Profile
| Property | Value / Characteristic | Mechanistic Insight |
| H-Bond Donors (HBD) | 2 (Exocyclic | The amino protons are more acidic than typical anilines due to the electron-withdrawing nature of the oxadiazole ring.[1] |
| H-Bond Acceptors (HBA) | 2 (Ring N2, N4) | N4 is the primary acceptor site. N2 is less basic due to the adjacent electronegative oxygen (alpha-effect).[1] |
| pKa (Conjugate Acid) | ~ 1.5 – 2.5 | Weak base.[1] Protonation occurs at N4.[1] At physiological pH (7.4), the molecule is neutral .[1] |
| Dipole Moment | ~ 3.0 – 4.0 D | Strong dipole aligns well with the peptide bond dipole in protein backbones.[1] |
| LogP | ~ -0.2 to 0.5 | Hydrophilic to moderately lipophilic, depending on the C3 substituent.[1] |
Bioisosteric Mapping (Amide vs. Oxadiazole)
The 5-amino-1,2,4-oxadiazole is a high-fidelity bioisostere for the amide bond (
-
Acceptor Mimicry: The N4 nitrogen mimics the carbonyl oxygen (
) of the amide as a hydrogen bond acceptor.[1] -
Donor Mimicry: The exocyclic
mimics the amide as a hydrogen bond donor.[1] -
Geometry: The rigid ring structure enforces a planar conformation similar to the trans-amide bond, reducing the entropic penalty upon binding.[1]
Experimental Characterization Protocols
To validate the hydrogen bonding parameters of a new derivative containing this motif, the following self-validating protocols are recommended.
Protocol A: NMR Titration for H-Bond Acidity
This protocol determines the H-bond donating strength (
Reagents:
-
Substrate: 5-amino-1,2,4-oxadiazole derivative (10 mM).
-
Solvent:
(non-polar, non-competing). -
Reference Acceptor: DMSO-
or Pyridine- .[1]
Methodology:
-
Prepare a stock solution of the substrate in
.[1] -
Titrate aliquots of the Reference Acceptor into the NMR tube.[1]
-
Record
NMR spectra after each addition.[1] -
Data Analysis: Track the downfield shift (
) of the protons. -
Validation: Plot
vs. [Acceptor]. A linear isotherm indicates a 1:1 interaction.[1] The slope correlates to the Abraham acidity parameter ( ).[1]
Protocol B: LogD Determination (Shake-Flask Method)
Since H-bonding heavily influences desolvation energy, determining the distribution coefficient (
Methodology:
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.
-
Equilibration: Dissolve compound in the water-saturated octanol phase.
-
Partitioning: Mix equal volumes of organic and aqueous phases.[1] Shake for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 20 mins.
-
Quantification: Analyze both phases via HPLC-UV/MS.
-
Calculation:
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing the physicochemical profile.
Medicinal Chemistry Implications[2][4][5][6][7]
Permeability and Solubility
The 5-amino-1,2,4-oxadiazole motif typically lowers
-
Strategy: If permeability is low due to high polarity (low
), introduce lipophilic substituents at the C3 position.[1] -
Solubility: The motif generally improves aqueous solubility compared to carbocyclic analogs due to the ability of ring nitrogens to accept H-bonds from water.[1]
Metabolic Stability
A primary advantage over amides is resistance to peptidases and esterases.[1] The 1,2,4-oxadiazole ring is stable to hydrolysis under physiological conditions.[1] However, under strong reducing conditions (e.g., liver metabolism), the N-O bond can be cleaved, opening the ring to form an amidine derivative.[1] This metabolic liability should be screened early using microsomal stability assays.[1]
References
-
Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1]
-
Pace, A., & Buscemi, S. "Fluorinated Heterocycles: Synthesis and Biological Activity of 1,2,4-Oxadiazoles."[1] Current Medicinal Chemistry, 2006.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19029677, 5-Amino-1,2,4-oxadiazole."[1] PubChem, 2024.[1]
-
Abraham, M. H., et al. "Hydrogen Bonding Part 34: The Factors that Influence the Solubility of Gases and Vapours in Water at 298 K, and the Gas–Water Partition Coefficient."[1] Journal of the Chemical Society, Perkin Transactions 2, 1994.[1]
Sources
Troubleshooting & Optimization
Troubleshooting ring closure failures in 1,2,4-oxadiazole formation
Technical Support Center: 1,2,4-Oxadiazole Synthesis & Troubleshooting
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry (bioisostere for esters/amides), but its synthesis is frequently plagued by a specific bottleneck: the failure of the O-acyl amidoxime intermediate to undergo cyclodehydration.[1] This guide addresses the mechanistic "stall" at the intermediate stage, hydrolysis reversion, and side-reaction management.[1]
Part 1: The Diagnostic Workflow
Before modifying reaction conditions, map your failure mode to the mechanistic pathway below.
Figure 1: Mechanistic pathway of 1,2,4-oxadiazole formation showing the critical cyclodehydration bottleneck and common divergence points.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: The "Stuck" Intermediate
Q: I see full conversion to the O-acyl amidoxime intermediate by LC-MS, but the ring won't close to form the oxadiazole. Heating longer just degrades it.
The Diagnosis: This is the most common failure mode. The initial O-acylation is kinetically fast, but the subsequent cyclodehydration requires significant activation energy to overcome the entropic penalty of ring closure and the elimination of water (or silanol/leaving group). Standard reflux in THF or Ethanol is often insufficient (approx. 60–80°C).
The Fix:
-
Switch to High-Boiling Non-Polar Solvents:
-
Protocol: Exchange solvent to Toluene or Xylene.[2] Reflux at 110–140°C with a Dean-Stark trap or molecular sieves to remove water. The removal of water drives the equilibrium forward.
-
-
The TBAF Method (Room Temperature):
-
Mechanism: Tetrabutylammonium fluoride (TBAF) acts as a specific base catalyst. The fluoride ion forms a strong hydrogen bond with the amidoxime N-H, increasing the nucleophilicity of the nitrogen and facilitating attack on the carbonyl carbon [1].
-
Action: Treat the isolated intermediate (or crude mixture) with 1.0 equiv of TBAF in THF at room temperature. This often induces cyclization within 1–2 hours without thermal decomposition.
-
-
Microwave Irradiation:
-
Action: Heat the reaction to 120–150°C for 10–30 minutes in a microwave reactor. This provides the necessary thermal energy burst while minimizing the time available for side reactions [2].
-
Issue 2: Reversion to Starting Material (Hydrolysis)
Q: My reaction seems to go backward. I form the intermediate, but upon workup or prolonged heating, I recover the starting amidoxime and carboxylic acid.
The Diagnosis: The O-acyl amidoxime bond is essentially an activated ester. In the presence of water (from wet solvents or generated during the reaction) and base, it is susceptible to hydrolysis.[1] This is "Reversion."
The Fix:
-
Strict Anhydrous Conditions: Ensure solvents (DMF, DMAc, Toluene) are dry (<50 ppm water).
-
Change the Base: If using NaOH or KOH (common in older literature), switch to non-nucleophilic organic bases like DIPEA or Cs₂CO₃. Hydroxide is a potent nucleophile that attacks the carbonyl, cleaving the intermediate.
-
Use T3P (Propylphosphonic Anhydride):
-
Why: T3P acts as both a coupling agent and a water scavenger. It drives the dehydration chemically, often allowing the reaction to proceed in a "one-pot" fashion without external drying agents [3].
-
Issue 3: Low Yield with Sterically Hindered Acids
Q: I am trying to couple a bulky carboxylic acid (e.g., ortho-substituted benzoate) with an amidoxime, but yields are <20%.
The Diagnosis: Steric hindrance prevents the initial O-acylation. Standard carbodiimides (EDC/DCC) may form the O-acylisourea, but the amidoxime oxygen cannot access it effectively.
The Fix:
-
Activate via Acid Chloride: Convert the acid to its acid chloride using oxalyl chloride/DMF(cat.) first. Acid chlorides are far more reactive and less sensitive to steric bulk than activated esters.
-
Potassium Carbonate in Acetone: React the amidoxime with the acid chloride in refluxing acetone with K₂CO₃. This heterogeneous condition often suppresses side reactions compared to homogenous amine bases.
Part 3: Optimized Experimental Protocols
Method A: The "Gold Standard" T3P One-Pot Protocol
Best for: General synthesis, scale-up, and moisture-sensitive substrates.
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amidoxime (1.1 equiv) in anhydrous Ethyl Acetate or DMF (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Cyclization: Allow to warm to RT. If conversion is incomplete after 2h, heat to 80°C (or reflux if in EtOAc) for 4–12h.
-
Note: T3P scavenges the water produced, driving the cycle.
-
-
Workup: Wash with water, sat. NaHCO₃, and brine.
Method B: The TBAF "Rescue" Protocol
Best for: Heat-sensitive substrates or when the intermediate is stable but won't cyclize.
-
Isolation: Isolate the O-acyl amidoxime intermediate (via standard coupling like EDC/HOBt) and evaporate to dryness.
-
Dissolution: Redissolve in anhydrous THF (0.1 M).
-
Catalysis: Add 1.0 M TBAF in THF (1.0 equiv).
-
Reaction: Stir at RT for 1–3 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water. Extract with EtOAc.[3]
-
Warning: TBAF can cleave silyl protecting groups (TBS, TMS). If present, use molecular sieves and thermal cyclization instead.
-
Part 4: Reagent Selection Guide
| Coupling Reagent | Activation Efficiency | Cyclization Capability | Recommended Use Case |
| CDI (Carbonyldiimidazole) | High | Moderate | One-pot synthesis in polar solvents (DMSO/DMF). Good for "clean" activation (byproduct is CO₂ + Imidazole). |
| EDC / HOBt | Medium | Low | Good for isolating the O-acyl intermediate.[2] Usually requires a second thermal step (reflux in toluene) to cyclize.[2] |
| T3P (Propylphosphonic anhydride) | High | High | Top Choice. Drives both coupling and cyclization by scavenging water. Easy workup (water-soluble byproducts). |
| Acid Chloride (via SOCl₂) | Very High | Moderate | Essential for sterically hindered acids. Requires dry conditions to prevent hydrolysis.[1] |
References
-
Tetrabutylammonium fluoride (TBAF)-mediated synthesis: Ganguly, N. C., et al. "Room temperature synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes mediated by TBAF." Tetrahedron Letters, vol. 58, no. 43, 2017.
-
Microwave-assisted synthesis: Adib, M., et al. "One-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation."[4] Synlett, 2006.[4]
-
T3P (Propylphosphonic anhydride) methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2][3][4][5][6][7] Tetrahedron Letters, vol. 50, 2009.
-
General Review of 1,2,4-Oxadiazole Synthesis: Pace, A., & Buscemi, S. "New trends in the synthesis of 1,2,4-oxadiazoles."[3] Advances in Heterocyclic Chemistry, 2017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Minimizing side products in cyanogen bromide cyclization reactions
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for cyanogen bromide (CnBr)-mediated peptide cyclization. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to help you minimize side products and maximize the yield of your target cyclic molecule.
Understanding the Core Reaction & Competing Pathways
Cyanogen bromide cyclization is a powerful method for creating head-to-tail cyclic peptides that contain a thioether moiety, typically from a methionine (Met) or a cysteine (Cys) analogue. The reaction hinges on the high electrophilicity of the carbon atom in CnBr, which is readily attacked by the nucleophilic sulfur of the thioether.[1] This initial S-cyanylation step forms a highly reactive cyanosulfonium salt intermediate. In the desired pathway, a deprotonated N-terminal amine performs an intramolecular attack on this intermediate, closing the ring and eliminating methyl thiocyanate (in the case of Met).[2]
However, this desired pathway is not without competition. Two major side reactions are often responsible for low yields and complex purification challenges:
-
Intermolecular Dimerization/Oligomerization: If the concentration of the peptide precursor is too high, the activated cyanosulfonium intermediate of one peptide can be attacked by the N-terminal amine of another peptide molecule, leading to dimers and higher-order polymers.[3]
-
N-Terminal Guanidinylation: The N-terminal amine is itself a nucleophile. It can directly attack the cyanogen bromide in a competing reaction. This "guanidinylation" reaction forms an N-cyano-guanidine derivative at the N-terminus, capping the peptide and making it incapable of cyclization.[1][4] This side product is often observed as an unexpected mass addition of +25 Da (CN + H) to the starting material.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical decision point for the linear peptide precursor. The reaction conditions, particularly concentration and pH, will dictate which pathway is favored.
Caption: Competing pathways in CnBr cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during CnBr cyclization experiments in a practical question-and-answer format.
Q1: My reaction yield is very low, and I see a large peak in my LC-MS with a mass corresponding to my starting material plus ~25 Da. What happened?
A: This is a classic sign of N-terminal guanidinylation. The nucleophilic N-terminal amine of your peptide has directly attacked the cyanogen bromide.[1][4] This forms a stable N-cyanoguanidine group, capping the peptide and preventing the desired cyclization reaction.
-
Causality: This side reaction becomes significant if the N-terminal amine is sufficiently nucleophilic to compete with the thioether sulfur. The nucleophilicity of the amine is highly dependent on pH. At neutral or basic pH, the amine is deprotonated (H₂N-) and is a potent nucleophile.
-
Solution: The key to preventing this is to control the reaction pH. Running the reaction under strongly acidic conditions (e.g., in 70% formic acid or 0.1 N HCl, pH < 3) is critical.[3][5] At this low pH, the N-terminal amine is protonated (H₃N⁺-), rendering it non-nucleophilic. The thioether sulfur, however, remains sufficiently nucleophilic to attack the CnBr, thus favoring the desired S-cyanylation pathway that leads to the cyclization intermediate.[6]
Q2: My desired cyclic product is formed, but I also have a significant amount of a product with double the mass (a dimer). How can I prevent this?
A: Dimer formation is a result of an intermolecular reaction competing with the desired intramolecular cyclization.[3] This occurs when the activated cyanosulfonium intermediate of one peptide molecule reacts with the N-terminal amine of a second peptide molecule before it has a chance to cyclize with its own N-terminus.
-
Causality: This is a concentration-dependent kinetic issue. Intramolecular reactions are first-order processes, while intermolecular reactions are second-order. Therefore, at high concentrations, the rate of the intermolecular reaction increases significantly more than the rate of the intramolecular reaction.
-
Solution: Employ "high dilution" or "pseudo-high dilution" conditions.
-
High Dilution: The reaction should be performed at a very low peptide concentration, typically between 0.1 and 1.0 mM. This physically separates the activated peptide molecules in solution, favoring the intramolecular pathway.
-
Pseudo-High Dilution: A more practical approach for larger scales is to use a syringe pump to slowly add a concentrated solution of the linear peptide into the reaction vessel over several hours. This maintains a very low instantaneous concentration of the peptide in the reactor, mimicking high dilution conditions without requiring enormous solvent volumes.
-
Q3: The reaction seems to be incomplete. I still have a lot of unreacted starting material even after a long reaction time. What can I do?
A: Incomplete reaction can stem from several factors, including insufficient reagent, reagent degradation, or suboptimal reaction conditions.
-
Causality & Solutions:
-
Stoichiometry: Ensure you are using a sufficient excess of cyanogen bromide. A 10- to 50-fold molar excess over the peptide is common. CnBr is volatile and can hydrolyze, so a significant excess ensures its concentration remains high enough throughout the reaction.[7]
-
CnBr Quality: Cyanogen bromide can degrade over time, especially if it appears brownish. Use a fresh, white crystalline solid. Old or discolored CnBr contains bromine, which can cause unwanted side reactions.
-
Solvent Choice: The standard solvent is 70% aqueous formic acid. The acid serves to keep the N-terminus protonated (as discussed in Q1) and to facilitate the final hydrolysis step of the cleavage mechanism that liberates the cyclic product.[5][8] Using anhydrous solvents can sometimes slow the reaction. Increasing the water content can, in some cases, improve cleavage yields, particularly for Met-Ser or Met-Thr sequences.[8]
-
Temperature: Reactions are typically run at room temperature for 12-24 hours. Gently increasing the temperature to 30-40 °C can sometimes drive the reaction to completion, but be cautious, as higher temperatures may promote side product formation.
-
Q4: My peptide contains a cysteine residue that is not part of the cyclization. Will this interfere with the reaction?
A: Yes, it can. The thiol group of a cysteine side chain is also a strong nucleophile and can react with CnBr.
-
Causality: The reactivity of the cysteine thiol is highly pH-dependent. The deprotonated thiolate anion (S⁻) is the reactive species, and the pKa of the cysteine thiol is around 8.5.[9]
-
Solution:
-
pH Control: Similar to the N-terminal amine, keeping the reaction pH strongly acidic will ensure the cysteine thiol remains protonated (-SH) and significantly less reactive towards CnBr.
-
Protecting Groups: The most robust solution is to protect the cysteine side chain with a suitable protecting group (e.g., Acm, Trt) before performing the CnBr cyclization. The protecting group can be removed in a subsequent step after cyclization is complete.
-
Optimizing Reaction Parameters
The success of your cyclization depends on balancing several key parameters to favor the desired intramolecular reaction. Use the following table as a guide for optimization.
| Parameter | Recommended Range | Rationale & Impact on Side Products |
| Peptide Concentration | 0.1 - 1.0 mM | Primary control for dimerization. Lower concentration strongly favors the first-order intramolecular cyclization over the second-order intermolecular dimerization.[3] |
| pH | 1.0 - 3.0 | Primary control for guanidinylation. A low pH protonates the N-terminal amine (H₃N⁺), preventing its nucleophilic attack on CnBr. Thioether sulfur remains nucleophilic at low pH, ensuring chemoselective activation.[5][10] |
| CnBr Stoichiometry | 10 - 50 molar eq. | Ensures a sufficient concentration of the activating agent is present throughout the reaction to drive it to completion, compensating for any hydrolysis or volatility. |
| Temperature | 20 - 25 °C (Room Temp) | Provides a good balance between reaction rate and stability. Higher temperatures can accelerate the reaction but may also increase the rate of side product formation and reagent decomposition. |
| Solvent | 70% Formic Acid / H₂O | The acidic aqueous environment is crucial for maintaining a low pH and facilitating the final steps of the reaction mechanism.[8] Acetonitrile/water mixtures with acid are also common. |
Experimental Protocol: Best Practices for CnBr Cyclization
This protocol provides a general workflow for the cyclization of a peptide containing a C-terminal methionine and an N-terminal amine.
Reagent Preparation
-
Linear Peptide Solution: Prepare a stock solution of your purified linear peptide in a suitable solvent (e.g., 10% acetic acid in water). Determine the precise concentration by UV-Vis or amino acid analysis. Lyophilize the required amount of peptide to obtain a fluffy white powder.
-
Reaction Solvent: Prepare the reaction solvent, typically 70% (v/v) formic acid in HPLC-grade water. Degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can cause side reactions.
-
Cyanogen Bromide Solution: (Caution: CnBr is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment). Prepare a fresh solution of CnBr in the reaction solvent (e.g., 0.5 M).
Reaction Setup (Pseudo-High Dilution)
-
Add the bulk of the reaction solvent to a round-bottom flask equipped with a magnetic stir bar. The volume should be calculated to achieve the target final peptide concentration (e.g., 0.5 mM).
-
Dissolve the lyophilized linear peptide in a small volume of the reaction solvent.
-
Draw the peptide solution into a syringe and place it on a syringe pump.
-
Place the tip of the syringe needle below the surface of the stirring solvent in the reaction flask.
-
Add the cyanogen bromide solution directly to the reaction flask to achieve the desired molar excess (e.g., 30 eq.).
-
Begin stirring the reaction mixture and start the syringe pump to add the peptide solution slowly over a period of 4-8 hours.
-
Once the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours.
Reaction Monitoring & Quench
-
Monitor the reaction progress by taking small aliquots, diluting them with a suitable buffer (e.g., 0.1% TFA in water/acetonitrile), and analyzing by LC-MS. Look for the disappearance of the starting material and the appearance of the product at the correct mass.
-
Once the reaction is complete, quench the excess CnBr by adding a 5-10 fold molar excess of a scavenger like N-acetylmethionine or by diluting the reaction mixture significantly with water and lyophilizing.
Purification
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Combine the fractions containing the pure product, confirm the identity and purity by LC-MS and/or MALDI-TOF MS, and lyophilize to obtain the final product.
References
-
Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen Bromide Treatment of Methionine-Containing Compounds. Biochemistry, 16(8), 1635-1641. [Link]
-
Kaiser, R. S., et al. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. Angewandte Chemie International Edition, 56(44), 13786-13789. Available from: [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. [Link]
- Barrett, A. J., & McDonald, J. K. (1980). Mammalian Proteases: A Glossary and Bibliography. Academic Press. (Describes the specificity and mechanism of CnBr cleavage).
-
Krimm, I., et al. (2005). Chemical cleavage of proteins in solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4. [Link]
-
Gross, E., & Witkop, B. (1962). SELECTIVE CLEAVAGE OF THE METHIONYL PEPTIDE BONDS IN RIBONUCLEASE WITH CYANOGEN BROMIDE. Journal of the American Chemical Society, 84(10), 1710-1711. [Link]
-
Kaiser, R. J., & Metzgar, D. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical Biochemistry, 266(1), 1-8. [Link]
-
chemeurope.com. (n.d.). Cyanogen bromide. Retrieved February 14, 2026, from [Link]
-
Zhang, Y., & Li, C. J. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 14(12), 3044–3047. [Link]
-
Wang, L., et al. (2019). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 59(11), 4645-4654. [Link]
- Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange. Archives of Biochemistry and Biophysics, 535(2), 160-169. (Provides context on thiol pKa and reactivity).
-
YouTube. (2021, November 29). c242 - F19 T4 - Cyanogen Bromide Mechanism. [Link]
-
Reddit. (2020, April 1). AAMC biochem flashcard 25. r/Mcat. [Link]
-
Sicker, D. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
Sources
- 1. Cyanogen_bromide [chemeurope.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cyanogen bromide treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. C-Lysine Conjugates: pH-Controlled Light-Activated Reagents for Efficient Double Stranded DNA Cleavage with Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing scale-up efficiency for 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine
Technical Support Center: Scale-Up Optimization for 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine
Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Topic: Process Safety, Yield Optimization, and Impurity Control in Scale-Up
Executive Summary & Reaction Architecture
Scaling up the synthesis of This compound presents a classic dichotomy in process chemistry: the chemistry is theoretically straightforward, but the engineering controls required for safety and purity are demanding.
The standard industrial route involves a two-step sequence:
-
Amidoxime Formation: Addition of hydroxylamine to 3-fluorobenzonitrile.
-
Cyclization: Condensation of the amidoxime with Cyanogen Bromide (CNBr).
Critical Scale-Up Risks:
-
Thermal Runaway: Both steps are exothermic. The amidoxime formation can accelerate unpredictably if hydroxylamine accumulation occurs.
-
CNBr Toxicity: Cyanogen bromide is volatile (bp 61°C) and highly toxic, requiring specific containment strategies.
-
Impurity Profile: The "dimer" impurity (3,5-bis(3-fluorophenyl)-1,2,4-oxadiazole) and the hydrolysis byproduct (3-fluorobenzamide) are persistent scale-dependent contaminants.
Visual Workflow (Pathway & Logic)
The following diagram illustrates the reaction pathway, highlighting the critical control points (CCPs) where yield is typically lost.
Caption: Reaction pathway for this compound synthesis, identifying the hydrolysis impurity pathway and the critical CNBr insertion step.
Technical Modules: Protocols & Troubleshooting
Module 1: The Amidoxime Intermediate (Step 1)
Objective: Convert 3-fluorobenzonitrile to 3-fluorobenzamidoxime without generating the amide byproduct.
Protocol Overview: React 3-fluorobenzonitrile with 50% aqueous hydroxylamine (1.2 - 1.5 eq) in Ethanol.
-
Expert Insight: The reaction rate is sensitive to the electron-withdrawing fluorine atom. While this activates the nitrile, it also makes the intermediate amidoxime more prone to hydrolysis if heating is prolonged [1].
Q: My isolated amidoxime is wet/sticky. Can I proceed to Step 2? A: Absolutely not. Water is a poison for the CNBr reaction. It competes with the amidoxime for CNBr, generating toxic byproducts and reducing yield.
-
Correction: Dry the amidoxime thoroughly (vacuum oven at 45°C) until the water content is <0.5% by Karl Fischer (KF). If the solid is sticky, triturate with cold toluene or hexanes to remove unreacted nitrile, which often causes the "gumming" effect.
Q: I see a significant amount of 3-fluorobenzamide (approx. 10%) in the intermediate. A: This indicates "over-cooking" or insufficient hydroxylamine concentration.
-
Root Cause: At high temperatures, the amidoxime can hydrolyze back to the amide.
-
Fix: Reduce reaction temperature to 60-70°C rather than hard reflux. Ensure you are using free hydroxylamine. If using hydroxylamine hydrochloride, ensure you have fully neutralized it with a base (like Na2CO3) before adding the nitrile [2].
Module 2: The Cyclization with CNBr (Step 2)
Objective: Cyclize the amidoxime using Cyanogen Bromide to form the 5-amino-1,2,4-oxadiazole ring.
Safety Protocol (Critical): CNBr is fatal if inhaled or absorbed.[1]
-
Handling: Weigh CNBr in a closed hood. Use a 5M NaOH quench bath for all waste.
-
Reagent Quality: CNBr degrades to form HBr and Br2 (turning orange/brown). Discard if colored. Impure CNBr leads to radical side reactions and low yields.
Protocol Overview: Suspend 3-fluorobenzamidoxime in water/methanol (or water/dioxane). Add NaHCO3 (1.1 eq). Cool to 0-5°C. Add CNBr (1.1 eq) portion-wise. Allow to warm to RT.
Q: The reaction mixture turned a dark red/brown color upon adding CNBr. A: This is a sign of exothermic decomposition or "runaway" bromination.
-
Mechanism: The reaction of amidoxime with CNBr is highly exothermic. If the temperature spikes >20°C during addition, the CNBr decomposes or brominates the electron-rich aromatic ring (ortho to the fluorine or amine).
-
Solution: Control the addition rate strictly to keep T < 10°C. Ensure efficient stirring. If the color persists, add a small amount of sodium thiosulfate during the workup to reduce oxidized species.
Q: Yield is low (<50%), and I see starting material remaining. A: This is often a pH issue.
-
Explanation: The reaction releases HBr as a byproduct. If the pH drops too low, the amidoxime becomes protonated (deactivated) and cannot attack the CNBr.
-
Fix: Monitor pH. Maintain pH 7-8 using solid NaHCO3. Do not use strong bases (NaOH) as they will hydrolyze the CNBr to cyanate/bromide before it reacts [3].
Quantitative Data Summary
| Parameter | Optimal Range | Critical Failure Limit | Impact of Deviation |
| Step 1: NH2OH Eq. | 1.2 – 1.5 eq | < 1.1 eq | Incomplete conversion; difficult separation of nitrile. |
| Step 1: Water Content | < 0.5% (in isolated solid) | > 1.0% | Consumes CNBr in Step 2; generates hazardous waste. |
| Step 2: Temperature | 0°C – 10°C (Addition) | > 25°C | Rapid decomposition of CNBr; formation of colored impurities. |
| Step 2: pH | 7.0 – 8.0 | < 5.0 | Reaction stalls (protonation of amidoxime). |
| Step 2: CNBr Quality | White crystalline solid | Yellow/Orange | Introduction of Br2; radical bromination of the aryl ring. |
Advanced Troubleshooting (FAQ)
Q: How do I remove the "dimer" impurity (3,5-bis(3-fluorophenyl)-1,2,4-oxadiazole)? A: The dimer forms when the unreacted amidoxime reacts with the product (or an activated intermediate) rather than CNBr.
-
Purification: The amino-oxadiazole product is basic (weakly) and polar. The dimer is neutral and lipophilic.
-
Method: Perform an acid wash.[2][3] Dissolve the crude product in dilute HCl (1M). The product will protonate and go into the aqueous layer. The dimer will remain in the organic wash (DCM or Ethyl Acetate). Separate, then basify the aqueous layer to precipitate the pure product.
Q: Can I use a different reagent than CNBr to avoid toxicity? A: Yes, but with trade-offs.
-
Alternative: Sodium Cyanamide (NaNCN) in acidic media or 1,1'-Carbonyl-di-(1,2,4-triazole) can be used, but CNBr remains the most atom-efficient and highest-yielding reagent for 5-amino substitution specifically. Other reagents often yield the 5-hydroxy or 5-alkyl derivatives. For scale-up, if safety infrastructure permits, CNBr is preferred for purity [4].
Q: The product is not crystallizing from the reaction mixture. A: This is common if the solvent ratio is off.
-
Technique: The product is poorly soluble in water but soluble in organics. If you used a Methanol/Water system, distill off the Methanol under reduced pressure. The product should crash out of the remaining water. If it oils out, seed with a pure crystal and cool to 5°C.
References
-
Reaction Mechanisms in Amidoxime Formation: Vörös, A., et al. (2014).[4] "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry.
-
Scale-Up of Amidoximes: Porta, F., et al. (2022). "Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime." Organic Process Research & Development.
-
CNBr Safety & Handling: Organic Syntheses, Coll. Vol. 2, p.150 (1943); Vol. 11, p.30 (1931). "Cyanogen Bromide."[1][3][5][6][7][8][9]
-
1,2,4-Oxadiazole Synthesis Review: Bhat, S., et al. (2025). "1,2,4-oxadizole-5-imines synthesis from cyanamides." Synlett.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. in.nau.edu [in.nau.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Resolving NMR spectral overlap in 3-fluorophenyl oxadiazole analysis
Ticket #5829: Deconvoluting Spectral Overlap in 3-Fluorophenyl Oxadiazole Derivatives
Status: Open Priority: High Assigned Specialist: Senior Application Scientist Context: User reports severe signal overlap in the aromatic region (7.0–8.5 ppm) and ambiguity in carbon assignments for a 3-fluorophenyl-1,2,4-oxadiazole derivative.
Executive Summary
The 3-fluorophenyl oxadiazole scaffold presents a "perfect storm" for NMR spectral overlap. You are battling two distinct physical phenomena simultaneously:
-
Magnetic Equivalence & Isochrony: The oxadiazole ring creates a planar, electron-deficient system that compresses aromatic proton chemical shifts.
-
J-Coupling Multiplicity: The
nucleus ( , 100% abundance) couples to both and , splitting what would be simple doublets or triplets into complex double-doublets or multiplets.
This guide moves beyond standard 1D analysis to resolve these signals using heteronuclear decoupling, solvent manipulation, and specialized 2D correlation spectroscopy.
Module 1: The Physics of the Problem (Diagnostics)
Before applying a fix, confirm the source of your complexity. In a 3-fluorophenyl system, the fluorine atom is not just a substituent; it is an active magnetic partner.
Table 1: Expected Coupling Constants for 3-Fluorophenyl Systems Note: These values add to existing H-H couplings, doubling the number of lines in your multiplet.
| Interaction | Type | Typical | Visual Impact |
| One-bond (C-F) | ~245 Hz | Splits ipso-Carbon into a massive doublet. | |
| Two-bond (C-C-F) | ~21–25 Hz | Splits ortho-Carbons; easily mistaken for impurities. | |
| Three-bond (H-C-C-F) | 8–10 Hz | Similar magnitude to ortho | |
| Four-bond (H-C-C-C-F) | 6–8 Hz | Significant broadening or splitting of meta-protons. |
Module 2: Hardware & Acquisition Solutions
Protocol A:
-Decoupled
NMR (
)
The "Digital Eraser" for Fluorine Splitting.
Theory: By irradiating the
Step-by-Step Workflow:
-
Tune/Match: Ensure your probe is tuned to both
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . (Note: This requires a probe capable of dual-tuning or a specialized H/F/C probe). -
Reference Spectrum: Acquire a standard
spectrum. -
Determine Offset (O2): Acquire a standard
spectrum. Note the center frequency of your fluorine signal (e.g., -112 ppm). Set the decoupler offset (O2) to this value. -
Pulse Sequence: Select a sequence like zgig (inverse gated) or modify a standard proton sequence to include continuous wave (CW) or GARP decoupling on the f2 channel.
-
Power Check: Fluorine decoupling requires high power. Ensure your duty cycle does not overheat the probe. Use composite pulse decoupling (CPD) for broader bandwidth if multiple fluorine environments exist.
Protocol B:
-Decoupled
NMR (
)
Solving the "Missing Carbon" Mystery.
Issue: The C-F carbon is split by ~245 Hz. This intensity is distributed into two peaks, each at 50% height, often lost in the noise.
Solution: Triple resonance experiments (
Module 3: Chemical Manipulation (The "Wet Lab" Solution)
If hardware decoupling isn't an option, use the Aromatic Solvent-Induced Shift (ASIS) .
The Mechanism: Benzene-d6 molecules stack against the solute's aromatic rings. The magnetic anisotropy of the benzene ring creates a shielding cone. Electron-deficient regions (like the oxadiazole ring) and electron-rich regions (near the Fluorine) interact differently with the solvent, shifting proton signals by varying amounts (up to 0.5 - 1.0 ppm).
Experimental Protocol:
-
Prepare Sample A: ~5 mg in
CDCl . -
Prepare Sample B: ~5 mg in
Benzene-d (or Toluene-d ). -
Compare: Overlay the spectra. Protons that were overlapping in Chloroform will likely separate in Benzene.
-
Tip: If complete separation isn't achieved, run a titration (e.g., 10%, 30%, 50% Benzene-d6 in CDCl3) to track the moving peaks.
-
Module 4: Advanced 2D Correlation Logic
When 1D methods fail, spatial and heteronuclear correlations provide the definitive answer.
Visualizing the Logic Flow
Figure 1: Decision matrix for resolving spectral overlap in fluorinated aromatics.
Technique Spotlight:
-
HOESY
Heteronuclear Overhauser Effect Spectroscopy is critical for 3-fluorophenyl systems.
-
Why: It detects through-space interactions rather than through-bond.
-
Application: The
atom will show a strong NOE correlation only to the ortho-protons (H2 and H4) of the phenyl ring. It will not correlate to the oxadiazole or meta/para protons. This anchors your assignment immediately.
Frequently Asked Questions (FAQs)
Q1: My
-
C-F Carbon: Look for a large doublet (
). The center is likely ~160–164 ppm. -
Oxadiazole (C5): Usually appears as a sharp singlet (or very small coupling) around 165–170 ppm.
-
Oxadiazole (C2): Often upfield around 155–160 ppm.
-
Verification: Run a
- HMBC. The C-F carbon will show a strong one-bond correlation; the oxadiazole carbons will show no correlation or very weak long-range coupling.
Q2: I don't have a dual H/F probe. Can I still determine the coupling constants?
A: Yes. Use PSYCHE (Pure Shift Yielded by Chirp Excitation) if your spectrometer is modern (Avance III or newer). This effectively "decouples" protons from each other in the acquisition dimension, leaving only the heteronuclear (
Q3: Why do my integration values look wrong in the
-
Fix: Increase D1 to 5–10 seconds.
-
Fix: Ensure the excitation bandwidth covers the entire spectral width if you have multiple fluorine signals (though with a single 3-fluorophenyl group, this is less of an issue).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 10: Heteronuclear Methods).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Data on C-F coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Specifics on Fluorine-19 decoupling and relaxation).
-
University of Ottawa NMR Facility. (2014). 1D Selective 1H - 19F HOESY. (Practical guide for HOESY sequences).
-
BenchChem Technical Support. (2025). Resolving NMR spectral overlap in aromatic systems using solvent shifts. (ASIS effect protocols).
Sources
Validation & Comparative
A Comparative In Vitro Toxicity Assessment of Fluorinated 1,2,4-Oxadiazole Derivatives: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This is largely attributed to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. The 1,2,4-oxadiazole scaffold, a versatile five-membered heterocycle, is a privileged structure in numerous pharmacologically active agents. The convergence of these two motifs—fluorination and the 1,2,4-oxadiazole core—has given rise to a new generation of drug candidates with promising therapeutic potential. However, the introduction of fluorine, while often beneficial, can also modulate the toxicological profile of a molecule. This guide provides a comprehensive in vitro toxicity assessment of fluorinated 1,2,4-oxadiazole derivatives, offering a comparative analysis against their non-fluorinated analogues and other heterocyclic compounds to aid researchers and drug development professionals in making informed decisions.
The Double-Edged Sword of Fluorination: Enhanced Potency vs. Potential Toxicity
The introduction of a fluorine atom into a 1,2,4-oxadiazole derivative can profoundly influence its biological activity. The high electronegativity and small size of fluorine can alter the molecule's conformation, pKa, and lipophilicity, often leading to improved target engagement and metabolic stability. However, these same properties can also introduce new toxicological liabilities. The strong carbon-fluorine bond is generally resistant to metabolic cleavage, yet in certain contexts, defluorination can occur, potentially leading to the formation of toxic metabolites. Therefore, a thorough in vitro toxicity evaluation is paramount in the preclinical development of these compounds.
This guide will delve into the key in vitro assays for assessing the toxicological risks associated with fluorinated 1,2,4-oxadiazole derivatives, presenting comparative data where available and outlining detailed experimental protocols.
I. Cytotoxicity Assessment: Gauging the Impact on Cell Viability
A primary concern for any new chemical entity is its potential to induce cell death. Cytotoxicity assays are fundamental in early-stage drug development to determine the concentration at which a compound exhibits toxic effects. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's cytotoxicity.
Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated 1,2,4-Oxadiazole Derivatives
While direct head-to-head comparisons of fluorinated and non-fluorinated 1,2,4-oxadiazole analogs are not extensively reported in publicly available literature, we can synthesize data from various studies to draw informative, albeit indirect, comparisons. The following table summarizes the IC50 values of several 1,2,4-oxadiazole derivatives, including fluorinated examples, against various human cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| Fluorinated 1,2,4-Oxadiazoles | |||
| 1-(4-(5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | Data not explicitly provided for this specific derivative, but related compounds showed activity. | Etoposide |
| 5-Fluoro-1-methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b]pyridine | HCT-116 (Colon) | Showed a drop in antiproliferative effect compared to the 5-bromo derivative.[1] | - |
| 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivative | T98G (Glioblastoma) | 39.2[2] | - |
| U87 (Glioblastoma) | 60.3[2] | - | |
| LN229 (Glioblastoma) | 80.4[2] | - | |
| Non-Fluorinated 1,2,4-Oxadiazoles | |||
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96[2] | 5-Fluorouracil (3.2) |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35[2] | 5-Fluorouracil (0.23) |
| Other Heterocyclic Compounds (for comparison) | |||
| Fluorinated 1,2,3-Triazole Derivatives | A549, DU-145, HCT-116, MDA-MB-231 | 0.51–47.94[3] | Colchicine, Taxol |
| Fluorinated 1,2,4-Triazole Analogs | Antibacterial activity (MIC) | 7.82–31.25 µg/mL[3] | - |
Analysis of Cytotoxicity Data:
The available data, while not a direct comparison, suggests that the introduction of fluorine can have a variable effect on cytotoxicity. In some cases, fluorinated derivatives exhibit potent anticancer activity, while in others, their activity may be comparable to or even less than their non-fluorinated or bromo-substituted counterparts.[1] The cytotoxic potential is highly dependent on the specific substitution pattern and the cell line being tested. For instance, a trifluoromethylphenyl-1,2,4-oxadiazole derivative showed moderate cytotoxicity against glioblastoma cell lines.[2] It is crucial to perform a comprehensive structure-activity relationship (SAR) study to understand the impact of fluorination on the cytotoxicity of a particular 1,2,4-oxadiazole scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated 1,2,4-oxadiazole derivatives) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
II. Genotoxicity Assessment: Uncovering the Potential for DNA Damage
Genotoxicity testing is a critical component of preclinical safety assessment, as it identifies compounds that can cause genetic damage, a hallmark of carcinogenesis. A standard battery of in vitro genotoxicity assays is typically employed.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.
In Vitro Micronucleus Assay
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Specific micronucleus assay data for fluorinated 1,2,4-oxadiazole derivatives is sparse in the reviewed literature. However, this assay is a standard component of the genotoxicity testing battery and should be performed for any new drug candidate.
Experimental Protocols for Genotoxicity Assessment
Caption: General experimental workflows for the Ames test and in vitro micronucleus assay.
III. Unraveling Mechanisms of Toxicity: The Role of Mitochondria
Mitochondrial dysfunction is increasingly recognized as a key mechanism underlying drug-induced toxicity. Fluorinated compounds, in particular, have been implicated in mitochondrial impairment.
Potential Mechanisms of Mitochondrial Toxicity:
-
Inhibition of the Electron Transport Chain (ETC): Compounds can interfere with the function of ETC complexes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).
-
Uncoupling of Oxidative Phosphorylation: Some molecules can disrupt the proton gradient across the inner mitochondrial membrane, leading to inefficient ATP synthesis.
-
Induction of Mitochondrial Permeability Transition (MPT): This can lead to the release of pro-apoptotic factors and subsequent cell death.
One study on fluorinated flavan-3-ol derivatives demonstrated that these compounds induced autophagic cell death by causing mitochondrial damage, increasing mitochondrial superoxide levels, and forming granular aggregates containing mitochondria.[2] While this study was not on 1,2,4-oxadiazoles, it highlights a potential mechanism of toxicity for fluorinated compounds that warrants investigation for this class of heterocycles as well.
Experimental Assays for Mitochondrial Toxicity
A variety of in vitro assays can be used to assess mitochondrial function:
-
Mitochondrial Membrane Potential (MMP) Assays: Using fluorescent dyes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential.
-
Oxygen Consumption Rate (OCR) Assays: Using platforms like the Seahorse XF Analyzer to measure real-time cellular respiration.
-
ATP Production Assays: Quantifying cellular ATP levels to assess the efficiency of oxidative phosphorylation.
-
Reactive Oxygen Species (ROS) Assays: Using fluorescent probes to detect the production of ROS.
Caption: Potential signaling pathway of mitochondrial toxicity induced by fluorinated compounds.
IV. Comparative Analysis with Other Heterocyclic Drugs
When evaluating the toxicological profile of a new chemical series, it is instructive to compare it with existing drugs that have similar structural motifs. For 1,2,4-oxadiazoles, relevant comparators include other five-membered nitrogen-containing heterocycles such as triazoles.
Fluorinated triazoles, like fluconazole, are a well-established class of antifungal agents. Studies on fluorinated triazoles have shown that the presence of fluorine can significantly enhance their biological activities compared to their non-fluorinated counterparts.[3][6] However, toxicity remains a concern. For example, some fluorinated 1,2,3-triazole derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[3]
V. Conclusion and Future Directions
The in vitro toxicity assessment of fluorinated 1,2,4-oxadiazole derivatives is a critical step in their development as potential therapeutic agents. This guide has highlighted the key assays for evaluating cytotoxicity, genotoxicity, and mitochondrial toxicity. While the available data suggests that fluorination can have a variable impact on the toxicological profile of 1,2,4-oxadiazoles, a clear and direct comparative analysis with their non-fluorinated counterparts is an area that requires further investigation.
Key Takeaways for Researchers:
-
Comprehensive Profiling is Essential: A battery of in vitro toxicity assays, including cytotoxicity, genotoxicity (Ames and micronucleus), and mitochondrial toxicity assessments, should be conducted for all new fluorinated 1,2,4-oxadiazole derivatives.
-
Structure-Activity Relationship (SAR) is Crucial: The position and number of fluorine atoms can significantly impact toxicity. A thorough SAR study is necessary to identify derivatives with an optimal balance of potency and safety.
-
Direct Comparison is Key: Whenever possible, new fluorinated derivatives should be directly compared to their non-fluorinated parent compounds to clearly delineate the contribution of fluorine to the toxicological profile.
-
Mechanistic Studies Provide Valuable Insights: Investigating the underlying mechanisms of toxicity, such as mitochondrial dysfunction, can aid in the design of safer and more effective drug candidates.
By adopting a rigorous and systematic approach to in vitro toxicity testing, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines based on the promising fluorinated 1,2,4-oxadiazole scaffold.
References
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
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New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. Marine Drugs. Available at: [Link]
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New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Expert Opinion on Investigational Drugs. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. Available at: [Link]
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Novel 1,2,4-triazole clubbed with 1,3,4-oxadiazole motifs as efficient antimicrobial agents from N-arylsydnone as synthon. Journal of Molecular Structure. Available at: [Link]
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Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. Frontiers in Veterinary Science. Available at: [Link]
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Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]
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Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: An industry screening approach. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
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Cytotoxicity (IC50 ± SD, μM) of the final derivatives against MCF-7, HCT-116, and HepG2 cell lines. ResearchGate. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Available at: [Link]
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Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences. Available at: [Link]
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New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. Marine Drugs. Available at: [Link]
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Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. Journal of Molecular Liquids. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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- 4. Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
